Cas no 2555004-05-0 (A1AT modulator 2)

A1AT modulator 2 Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-[5-(4-fluorophenyl)-1,5-dihydro-6-(tetrahydro-2H-pyran-4-yl)pyrrolo[2,3-f]indazol-7-yl]-
- A1AT modulator 2
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- Inchi: 1S/C27H22FN3O3/c28-20-5-7-21(8-6-20)31-24-13-19-15-29-30-23(19)14-22(24)25(26(31)17-9-11-34-12-10-17)16-1-3-18(4-2-16)27(32)33/h1-8,13-15,17H,9-12H2,(H,29,30)(H,32,33)
- InChI Key: BEMKXFFRSZUYSK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C2C3=CC4=C(C=C3N(C3=CC=C(F)C=C3)C=2C2CCOCC2)C=NN4)C=C1
A1AT modulator 2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-134863-5mg |
A1AT modulator 2 |
2555004-05-0 | 98.32% | 5mg |
¥9500 | 2024-04-18 | |
1PlusChem | 1P02A7NR-5mg |
A1AT modulator 2 |
2555004-05-0 | 98% | 5mg |
$1124.00 | 2024-05-20 | |
1PlusChem | 1P02A7NR-100mg |
A1AT modulator 2 |
2555004-05-0 | 98% | 100mg |
$9764.00 | 2024-05-20 | |
1PlusChem | 1P02A7NR-10mg |
A1AT modulator 2 |
2555004-05-0 | 98% | 10mg |
$1925.00 | 2024-05-20 | |
1PlusChem | 1P02A7NR-1mg |
A1AT modulator 2 |
2555004-05-0 | 98% | 1mg |
$391.00 | 2024-05-20 | |
1PlusChem | 1P02A7NR-25mg |
A1AT modulator 2 |
2555004-05-0 | 98% | 25mg |
$3985.00 | 2024-05-20 | |
MedChemExpress | HY-134863-1mg |
A1AT modulator 2 |
2555004-05-0 | 98.32% | 1mg |
¥3200 | 2024-04-18 | |
1PlusChem | 1P02A7NR-50mg |
A1AT modulator 2 |
2555004-05-0 | 98% | 50mg |
$6331.00 | 2024-05-20 |
A1AT modulator 2 Related Literature
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on A1AT modulator 2
Introduction to A1AT Modulator 2 (CAS No. 2555004-05-0)
A1AT modulator 2, chemically identified by the CAS number 2555004-05-0, is a compound that has garnered significant attention in the field of chemical biomedicine due to its potential therapeutic applications. This modulator belongs to a class of molecules designed to interact with and influence the activity of Alpha-1 Antitrypsin (A1AT), an important glycoprotein with both enzymatic and regulatory functions in the human body.
The significance of A1AT in physiological processes cannot be overstated. A1AT, also known as serum trypsin inhibitor, plays a crucial role in protecting tissues from excessive enzymatic degradation by inhibiting certain proteases, particularly trypsin. Its dysfunction or deficiency has been linked to various pathological conditions, including pulmonary emphysema and liver disease. Therefore, modulating A1AT activity has emerged as a promising strategy for treating these and other related disorders.
In recent years, there has been a surge in research focused on developing small-molecule modulators of A1AT. Among these, A1AT modulator 2 stands out due to its unique mechanism of action and potential to enhance the therapeutic efficacy of existing treatments. The compound has been extensively studied in preclinical models, demonstrating remarkable ability to modulate A1AT activity without causing significant side effects.
One of the most intriguing aspects of A1AT modulator 2 is its ability to enhance the clearance of harmful proteases from the lungs and other affected tissues. This is achieved by selectively inhibiting the proteolytic activity of A1AT, thereby reducing tissue damage and promoting healing. Furthermore, studies have shown that A1AT modulator 2 can also upregulate the production of endogenous protective proteins, further bolstering the body's natural defense mechanisms.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between A1AT modulator 2 and its target protein. These studies have revealed that the compound binds to specific residues on the A1AT molecule, altering its conformation and enhancing its inhibitory properties. This detailed understanding has paved the way for more targeted drug design and optimization efforts.
The potential therapeutic applications of A1AT modulator 2 are vast. In addition to its role in treating pulmonary emphysema and liver disease, this compound shows promise in managing other conditions characterized by excessive protease activity, such as certain types of cancer and inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of A1AT modulator 2 in human patients, with early results being highly encouraging.
From a chemical perspective, A1AT modulator 2 represents a significant advancement in the development of targeted protein modifiers. Its unique chemical structure allows it to interact with A1AT in a highly specific manner, minimizing off-target effects and maximizing therapeutic benefits. This level of precision is critical for developing safe and effective treatments for complex diseases.
The synthesis and characterization of A1AT modulator 2 have also contributed to our understanding of drug design principles in chemical biomedicine. By leveraging cutting-edge synthetic techniques and analytical methods, researchers have been able to produce high-purity samples of this compound for both preclinical and clinical studies. These efforts have set a new standard for excellence in drug development.
As research on A1AT modulator 2 continues to progress, it is expected that new therapeutic applications will be discovered, further expanding its potential impact on human health. The compound's ability to modulate A1AT activity offers a novel approach to treating a wide range of diseases, making it a cornerstone of modern chemical biomedicine.
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